1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-

Julia–Kocienski olefination methylenation reagent terminal alkene synthesis

Traditional methylenation reagents (Wittig, PT sulfone) often decompose under basic conditions, forcing tedious chromatography and yield loss with precious substrates. MBI (CAS 61078-14-6) solves this as a bench-stable Julia-Kocienski sulfone: • 99% yield under ambient conditions (t-BuOK, rt, 1 h) - no cryogenic control needed. • 49% base recovery vs 0% for PT sulfone; active species persists, minimizing unreacted starting material. • Low-MW byproduct (148 Da) removed by simple extraction/filtration - eliminates column chromatography. Available in bulk with ≥97% purity from multiple global suppliers.

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
CAS No. 61078-14-6
Cat. No. B1582997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-benzimidazole, 1-methyl-2-(methylsulfonyl)-
CAS61078-14-6
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1S(=O)(=O)C
InChIInChI=1S/C9H10N2O2S/c1-11-8-6-4-3-5-7(8)10-9(11)14(2,12)13/h3-6H,1-2H3
InChIKeyVDZVTXFWEKBHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole, 1-Methyl-2-(methylsulfonyl)- (CAS 61078-14-6) Procurement Baseline: Physicochemical Profile and Primary Application


1H-Benzimidazole, 1-methyl-2-(methylsulfonyl)- (CAS 61078-14-6) is a heterocyclic sulfone building block within the benzimidazole family . Its primary recognized role is as a Julia–Kocienski methylenation reagent (common abbreviation MBI) that converts aldehydes and ketones into terminal alkenes under mild, one-pot conditions . The compound is a white to light orange crystalline powder with a melting point of 132.0–136.0 °C and typical commercial purity of ≥97% (GC); it is available from multiple global suppliers as a bench-stable solid .

Why Generic Julia–Kocienski Reagent Substitution Fails: Differentiating 1-Methyl-2-(methylsulfonyl)-1H-benzimidazole


Julia–Kocienski methylenation reagents are not functionally interchangeable; the heteroaryl sulfone structure directly governs the stability of the metalated intermediate, reaction yield, and ease of purification [1]. For example, the phenyltetrazole (PT) sulfone 1c and tert-butyltetrazole (TBT) sulfone 1d exhibit markedly lower intermediate stability and higher preparation costs, respectively, compared to the benzimidazole sulfone 1e [1]. Using an inappropriate heteroaryl sulfone without considering these factors can lead to substantial yield losses and complex workup procedures . The quantitative evidence below demonstrates why 1e represents a distinct procurement decision for methylenation chemistry.

Differentiation of 1-Methyl-2-(methylsulfonyl)-1H-benzimidazole (CAS 61078-14-6) Against Comparable Julia-Type Methylenation Reagents: Quantitative Evidence


Methylenation Yield: Direct Comparison of 1e vs Phenyltetrazole (PT) Sulfone 1c

In a direct head-to-head comparison using 4-phenyl-2-butanone (2d) as substrate under identical conditions (t-BuOK in DMF, rt, 1 h), the target compound 1e delivered the terminal alkene 3d in 99% isolated yield, whereas the widely used PT sulfone 1c afforded only 72% yield with 14% unreacted starting material remaining [1]. This 27-percentage-point advantage translates to near-quantitative conversion for 1e.

Julia–Kocienski olefination methylenation reagent terminal alkene synthesis

Reagent Stability Under Basic Conditions: 1e vs Phenyltetrazole (PT) Sulfone 1c

The stability of the metalated sulfone intermediate determines both yield and the feasibility of late-stage addition. When treated with t-BuOK (2.5 equiv) in DMF at 0 °C for 30 min and then quenched, 1e exhibited 49% recovery of starting material, whereas PT sulfone 1c was completely consumed (0% recovery) [1]. This demonstrates that the benzimidazole-derived anion is substantially more resistant to decomposition, maintaining a higher effective concentration of the active methylenating species throughout the reaction [1].

sulfone stability base stability Julia–Kocienski intermediate

Simplified Workup vs Wittig Reagent: Byproduct Molecular Weight and Purification Load

The most widely used methylenation reagent, methyltriphenylphosphonium bromide (Wittig), generates one equivalent of triphenylphosphine oxide (Ph3PO, MW 278) that is notoriously difficult to separate, especially on large scale [1]. In contrast, 1e yields the benzimidazole byproduct 8 (MW 148), which can be removed by simple filtration or extraction with dilute NaOH, often delivering nearly pure alkene before chromatography [1]. The combination of a >2-fold molecular weight difference and ionic workup compatibility avoids tedious column purification steps required with Wittig protocols .

purification Wittig workup triphenylphosphine oxide removal large-scale methylenation

Synthesis Cost Advantage: Benzimidazole Sulfone 1e vs tert-Butyltetrazole (TBT) Sulfone 1d

The preparation of 1e starts from cheap commodity 2-mercaptobenzimidazole (5) in two simple steps (dimethylation and oxidation) with an overall yield of 92% for the oxidation key step [1]. In contrast, the TBT sulfone 1d requires an expensive tert-butyltetrazole starting material and the use of costly metalation bases such as NaHMDS or Cs2CO3, which significantly elevate reagent synthesis costs [1]. This inherent cost advantage makes 1e attractive for both discovery-scale and process-scale procurement where reagent economics are critical.

cost-effective synthesis TBT sulfone reagent preparation economics

Substrate Scope and Yield Consistency: 1e vs Earlier Julia-Type Reagents

Using the optimized t-BuOK/DMF protocol (Method B), 1e delivers terminal alkenes from a structurally diverse set of ketones and aldehydes with yields consistently between 84% and 99% [1]. Representative yields include: p-methoxyacetophenone (92%), p-bromoacetophenone (95%), 2-decanone (96%), 3-methyl-2-butanone (99%), and hydrocinnamaldehyde (93%) [1]. This performance surpasses earlier Julia-type reagents such as the PT sulfone 1c, which showed markedly lower yields for the same substrates under identical conditions [1].

substrate scope ketone methylenation aldehyde methylenation method robustness

Optimal Procurement Scenarios for 1-Methyl-2-(methylsulfonyl)-1H-benzimidazole (CAS 61078-14-6) Based on Differentiated Performance


Late-Stage Methylenation in Complex Natural Product Total Synthesis

When a high-yielding, mild methylenation is required for a precious late-stage intermediate, 1e provides near-quantitative conversion (99% yield demonstrated) under ambient conditions (t-BuOK, rt, 1 h) with no need for stringent temperature control [1]. Its superior stability in the presence of base (49% recovery vs 0% for PT sulfone 1c) ensures that the active methylenating species persists throughout the reaction, minimizing unreacted starting material [1]. This reliability is critical when the substrate is available in limited quantity.

Large-Scale Preparation of Terminal Alkenes for Industrial Intermediates

For process-scale synthesis, the byproduct of 1e (MW 148) can be removed by simple extraction or filtration, in contrast to the Ph3PO byproduct (MW 278) generated by Wittig reagents that mandates column chromatography [1]. The 5 mmol scale demonstration reported in the primary literature confirms scalability, and the commercial availability of 1e in bulk quantities from multiple vendors supports industrial procurement .

Methylenation of Base-Sensitive or Sterically Hindered Carbonyl Substrates

For substrates that are sensitive to strong bases or elevated temperatures, 1e can be employed using the NaHMDS protocol at –55 °C in DME, maintaining high yields (e.g., 72–97%) while preserving sensitive functionality [1]. The reagent's inherent stability reduces the required excess of base, further protecting delicate substrates. This dual-protocol flexibility makes 1e a versatile single-reagent solution for challenging substrates.

Routine Academic and Industrial Methylenation Workflows

As a bench-stable, non-hygroscopic solid that can be stored at refrigerated temperature for prolonged periods, 1e is well-suited for routine laboratory use where reagent longevity and ease of handling are valued . Its cost-effective preparation from commodity chemicals (2-mercaptobenzimidazole) contributes to competitive pricing across suppliers, making it an economical choice for high-frequency methylenation operations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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